molecular formula C22H26Cl3N5O B2429969 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride CAS No. 1323501-77-4

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride

Cat. No. B2429969
CAS RN: 1323501-77-4
M. Wt: 482.83
InChI Key: HMHDLTVVNXTZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C22H26Cl3N5O and its molecular weight is 482.83. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Acyl-Coenzyme A Cholesterol O-Acyltransferase-1 Inhibitor

The compound has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity over human ACAT-2. This inhibition is crucial in the context of treating diseases involving ACAT-1 overexpression, potentially offering therapeutic benefits (K. Shibuya et al., 2018).

Antimicrobial and Anticancer Activities

Some derivatives of the compound show significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole. Additionally, certain derivatives have demonstrated anticancer activity, although lower than standard drugs like 5-fluorouracil and tomudex. These findings suggest potential use in developing novel antimicrobial and anticancer therapies (S. Mehta et al., 2019).

Corrosion Inhibition

The compound's derivatives have been studied for their inhibitory properties on carbon steel in acidic environments. The findings indicate potential applications in corrosion inhibition, which is vital for material preservation in industrial settings (Z. Rouifi et al., 2020).

Chemotherapy Against Tropical Diseases

Research has explored the use of complexes formed with this compound for potential chemotherapy against tropical diseases like Trypanosoma cruzi, which causes Chagas disease. This application could be significant in developing new treatments for neglected tropical diseases (M. Navarro et al., 2000).

VEGFR-2-TK Inhibition and Antiproliferative Activity

Derivatives of this compound have shown VEGFR-2 inhibitory activity, comparable to sorafenib, and significant antiproliferative activity against cancer cell lines. This suggests potential applications in cancer therapy (Abdelfattah Hassan et al., 2021).

properties

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-methylphenyl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O.2ClH/c1-17-5-2-3-8-20(17)25-21(29)16-26-11-13-27(14-12-26)22-24-9-10-28(22)19-7-4-6-18(23)15-19;;/h2-10,15H,11-14,16H2,1H3,(H,25,29);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHDLTVVNXTZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(o-tolyl)acetamide dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.